molecular formula C17H22O2S B14286575 5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione CAS No. 139196-76-2

5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione

Cat. No.: B14286575
CAS No.: 139196-76-2
M. Wt: 290.4 g/mol
InChI Key: GJQWBQXSLOBLHQ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with phenylsulfanyl and propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions, often starting from simple aliphatic precursors.

    Introduction of Substituents: The phenylsulfanyl and propan-2-yl groups are introduced through substitution reactions. Common reagents include phenylthiol and isopropyl halides.

    Oxidation and Reduction Steps: These steps are used to achieve the desired oxidation state of the compound. Reagents such as hydrogen peroxide or sodium borohydride may be employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For small-scale production, batch reactors are used to control reaction conditions precisely.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors offer advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-(phenylsulfanyl)cyclohexane-1,3-dione: Lacks the propan-2-yl group.

    5,5-Dimethyl-2-(propan-2-yl)cyclohexane-1,3-dione: Lacks the phenylsulfanyl group.

    2-(Phenylsulfanyl)-2-(propan-2-yl)cyclohexane-1,3-dione: Lacks the dimethyl groups.

Properties

CAS No.

139196-76-2

Molecular Formula

C17H22O2S

Molecular Weight

290.4 g/mol

IUPAC Name

5,5-dimethyl-2-phenylsulfanyl-2-propan-2-ylcyclohexane-1,3-dione

InChI

InChI=1S/C17H22O2S/c1-12(2)17(20-13-8-6-5-7-9-13)14(18)10-16(3,4)11-15(17)19/h5-9,12H,10-11H2,1-4H3

InChI Key

GJQWBQXSLOBLHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(=O)CC(CC1=O)(C)C)SC2=CC=CC=C2

Origin of Product

United States

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